molecular formula C12H18OS B12093623 2-iso-Butoxy-5-methylphenyl methyl sulfide

2-iso-Butoxy-5-methylphenyl methyl sulfide

Katalognummer: B12093623
Molekulargewicht: 210.34 g/mol
InChI-Schlüssel: IEOKAILUHHYLPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-iso-Butoxy-5-methylphenyl methyl sulfide: is an organic compound with the molecular formula C₁₂H₁₈OS and a molecular weight of 210.3336 g/mol . This compound is characterized by the presence of a butoxy group, a methyl group, and a sulfide linkage attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Butoxy-5-methylphenyl methyl sulfide can be achieved through several synthetic routes. One common method involves the alkylation of 2-iso-butoxy-5-methylphenol with methyl sulfide under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-iso-Butoxy-5-methylphenyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-iso-Butoxy-5-methylphenyl methyl sulfide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-iso-Butoxy-5-methylphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound’s sulfide group can participate in redox reactions , influencing cellular processes and signaling pathways. Additionally, the butoxy and methyl groups can modulate the compound’s lipophilicity and binding affinity to various targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-iso-Butoxyphenyl methyl sulfide
  • 2-iso-Butoxy-5-methylphenol
  • 2-iso-Butoxy-5-methylphenyl ethyl sulfide

Uniqueness

2-iso-Butoxy-5-methylphenyl methyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the butoxy group enhances its solubility and reactivity , while the methyl group provides stability and hydrophobicity . These features make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H18OS

Molekulargewicht

210.34 g/mol

IUPAC-Name

4-methyl-1-(2-methylpropoxy)-2-methylsulfanylbenzene

InChI

InChI=1S/C12H18OS/c1-9(2)8-13-11-6-5-10(3)7-12(11)14-4/h5-7,9H,8H2,1-4H3

InChI-Schlüssel

IEOKAILUHHYLPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC(C)C)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.